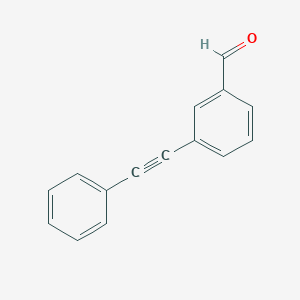

3-Phenylethynyl-benzaldehyde

Vue d'ensemble

Description

3-Phenylethynyl-benzaldehyde is a chemical compound with the molecular formula C15H10O and a molecular weight of 206.24 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-Phenylethynyl-benzaldehyde involves a Sonogashira-Hagihara reaction . The reaction involves an aryl halide and a terminal alkyne, with an equivalent molar ratio of 1.0-1.5 . The reaction mixture is stirred at 60°C for aryl iodides and aryl bromides . The reaction temperature is set to 120°C for aryl chlorides . The progress of the reaction is monitored by gas chromatography .Molecular Structure Analysis

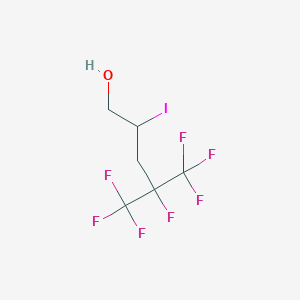

The molecular structure of 3-Phenylethynyl-benzaldehyde consists of a benzaldehyde group attached to a phenylethynyl group . The structure can be represented by the SMILES notation:c1ccc (cc1)C#Cc2cccc (c2)C=O . Physical And Chemical Properties Analysis

3-Phenylethynyl-benzaldehyde has a density of 1.14g/cm3 . It has a boiling point of 368.7°C at 760mmHg . The compound has a molar refractivity of 63.7±0.4 cm3 . It has a polar surface area of 17 Å2 .Applications De Recherche Scientifique

Synthesis of Natural Flavors

3-Phenylethynyl-benzaldehyde: is utilized in the synthesis of natural benzaldehyde, a compound known for its aromatic flavor. This synthetic route is considered a green chemical process, which is significant in the production of natural flavors from sources like cassia oil .

Construction of Dibenzo[b,d]azepine Skeleton

In medicinal chemistry, 3-Phenylethynyl-benzaldehyde plays a role in the catalyst-free ring expansion reaction for constructing the dibenzo[b,d]azepine skeleton. This structure is found in many biologically active molecules and pharmaceuticals, making it a valuable asset in drug synthesis .

Intramolecular 1,3-Dipolar Cycloaddition

The compound is involved in a LiOtBu-promoted intramolecular 1,3-dipolar cyclization process. This method is used to synthesize 3-substituted 1H-dibenzo[e,g]indazoles, which are important in various biochemical applications .

High-Performance Thermosetting Polyimides

In material science, 3-Phenylethynyl-benzaldehyde is a precursor in the synthesis of highly soluble phenylethynyl-endcapped isoimide oligomers. These oligomers are used to produce high-performance thermosetting polyimides and composites, which have applications in aerospace and electronics due to their high thermal stability .

Electrocatalytic Applications

The electrochemical oxidation of benzaldehyde derivatives, including 3-Phenylethynyl-benzaldehyde , is studied for sustainable processes in environmental science. This includes the production of high-purity benzaldehyde via electrooxidation, showcasing the compound’s role in green chemistry initiatives .

Benzannulation Reactions

3-Phenylethynyl-benzaldehyde: is used in metal-free benzannulation reactions to synthesize 2,3-disubstituted naphthalenes. These reactions are significant in the creation of materials with applications in biological, pharmaceutical, and material sciences .

Safety and Hazards

When handling 3-Phenylethynyl-benzaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mécanisme D'action

Target of Action

Benzaldehyde derivatives have been reported to have significant interactions with various biological targets .

Mode of Action

3-Phenylethynyl-benzaldehyde is involved in the synthesis of isoxazoles . It undergoes a metal-free benzannulation reaction with alkynes in the presence of Brønsted acid under microwave irradiation to give 2,3-disubstituted naphthalenes . This reaction is tolerant of bulky substituents and exhibits high regioselectivity .

Biochemical Pathways

The compound’s involvement in the synthesis of isoxazoles suggests it may influence pathways where these heterocyclic compounds play a role .

Pharmacokinetics

The compound is reported to have high gastrointestinal absorption and is bbb permeant .

Result of Action

Its role in the synthesis of isoxazoles and naphthalenes suggests it may contribute to the biological activities associated with these compounds .

Action Environment

The action, efficacy, and stability of 3-Phenylethynyl-benzaldehyde can be influenced by various environmental factors. For instance, the benzannulation reaction it undergoes is performed under microwave irradiation .

Propriétés

IUPAC Name |

3-(2-phenylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMQKWJANJYKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389797 | |

| Record name | 3-Phenylethynyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylethynyl-benzaldehyde | |

CAS RN |

115021-39-1 | |

| Record name | 3-Phenylethynyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)

![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)

![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)

![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)